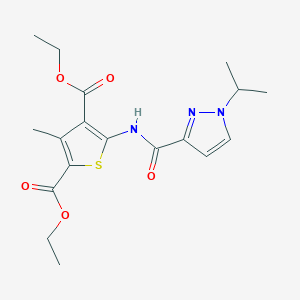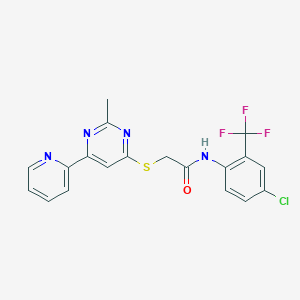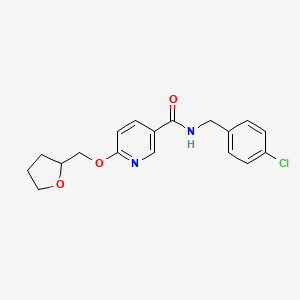![molecular formula C16H17N3O3S2 B2408578 N-fenil-1-hidrazincarbotioamida, 2-{2-[(4-metilfenil)sulfonil]acetil}- CAS No. 1022732-73-5](/img/structure/B2408578.png)
N-fenil-1-hidrazincarbotioamida, 2-{2-[(4-metilfenil)sulfonil]acetil}-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C16H18N2O3S2. This compound is characterized by the presence of a sulfonyl group, an acetyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with acetyl chloride in the presence of a base to form the intermediate 2-[(4-methylphenyl)sulfonyl]acetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetyl groups play a crucial role in binding to these targets, thereby modulating their activity. The hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
Compared to similar compounds, 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLLDFADFBYNNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2408496.png)


![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2408502.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid](/img/structure/B2408506.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408510.png)

![11-methyl-3-(naphthalen-2-yloxy)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2408512.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)
